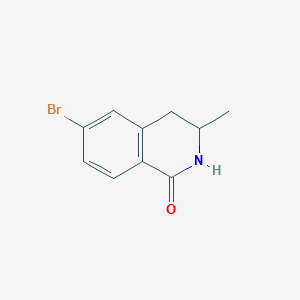

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a bromine substituent, contributes to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₉H₈BrNO, with a molecular weight of 226.07 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity compared to similar compounds.

Dopamine D3 Receptor Ligand :

this compound acts as a ligand for the dopamine D3 receptor, which is implicated in various neurological processes including reward and addiction pathways. This interaction can modulate dopaminergic signaling, potentially influencing behaviors related to these pathways.

MK2 Inhibition :

The compound also exhibits properties as an MK2 inhibitor. MK2 is involved in the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation. By inhibiting MK2, this compound may reduce inflammation and alter cytokine release profiles, particularly TNFα.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit neuroprotective effects. For instance, compounds similar to this compound showed significant reductions in cell apoptosis in PC12 cells under corticosterone-induced stress conditions. Mechanistic studies indicated that these compounds could up-regulate brain-derived neurotrophic factor (BDNF) levels and down-regulate reactive oxygen species (ROS), enhancing cell survival and proliferation .

Antimicrobial Activity

In agricultural applications, derivatives of this compound have been investigated for their antifungal properties. A study reported that certain derivatives exhibited superior antioomycete activity against Pythium recalcitrans compared to traditional antifungal agents. The most potent derivative showed an effective concentration (EC50) of 14 mM against this pathogen .

Neuroprotection in Animal Models

In vivo studies using rat models have shown that specific derivatives of the isoquinoline scaffold can significantly reduce immobility times in forced swim tests (FST), suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to controls like Agomelatine and Fluoxetine .

Cytotoxicity Assessment

Cytotoxicity assays conducted on human cell lines (HEK293 and L02) revealed that many derivatives displayed low toxicity profiles at concentrations up to 100 μM. Notably, compound 6a-1 , a close analog of this compound, exhibited significantly lower cytotoxicity than Agomelatine while maintaining neuroprotective efficacy .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | D3 receptor ligand; MK2 inhibitor; neuroprotective | Bromine substituent enhances reactivity |

| 6-Chloro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Similar activities but lower binding affinity | Chlorine atom alters electronic properties |

| 6-Fluoro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Potentially similar but distinct reactivity | Fluorine affects interactions with biological targets |

Applications De Recherche Scientifique

Neuropharmacological Properties

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has been identified as a ligand for the dopamine D3 receptor. This receptor is crucial in regulating reward and addiction pathways in the brain. The compound's interaction with this receptor could lead to significant therapeutic implications for conditions such as depression and addiction .

Neuroprotective Effects:

Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly against corticosterone-induced stress in PC12 cells. These derivatives can up-regulate brain-derived neurotrophic factor (BDNF) levels and reduce reactive oxygen species (ROS), thereby enhancing cell survival .

Cytotoxicity Assessment:

Cytotoxicity studies on human cell lines (HEK293 and L02) revealed that many derivatives of this compound have low toxicity profiles at concentrations up to 100 μM. Notably, compound 6a-1, an analog of this compound, exhibited significantly lower cytotoxicity compared to established antidepressants like Agomelatine while maintaining neuroprotective efficacy .

Antimicrobial Activity

In agricultural applications, derivatives of this compound have shown promising antifungal properties. A study demonstrated that certain derivatives exhibited superior activity against the phytopathogen Pythium recalcitrans, with an effective concentration (EC50) of 14 mM, outperforming traditional antifungal agents .

Table 1: Antifungal Efficacy of Derivatives Against Pythium recalcitrans

| Compound | EC50 (mM) | Preventive Efficacy (%) |

|---|---|---|

| I23 | 14 | 96.5 at 5 mg/pot |

| Hymexazol | 37.7 | 63.9 at standard dose |

Treatment of Neurological Disorders

Compounds derived from the isoquinoline scaffold have been explored for their potential in treating neurological disorders such as Parkinson's disease and schizophrenia. They act as positive allosteric modulators of dopamine receptors, which may alleviate symptoms associated with these conditions .

Case Study:

In vivo studies using rat models indicated that specific derivatives significantly reduced immobility times in forced swim tests (FST), suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to controls like Agomelatine and Fluoxetine .

Synthesis Techniques

The synthesis of this compound derivatives typically involves methods such as the Castagnoli–Cushman reaction, which allows for the efficient production of various analogs with tailored biological activities .

Propriétés

IUPAC Name |

6-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-3,5-6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUKGSUONYQZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.